molecular formula C18H24N2O2S2 B2920095 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 2034401-19-7

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2920095
CAS No.: 2034401-19-7
M. Wt: 364.52
InChI Key: DTZGKHBLIOCWKE-UHFFFAOYSA-N
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Description

N-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a cyclohexyl group at the 4-position and a 3-methylphenyl group attached via a methanesulfonamide linkage. Its design leverages the thiazole ring’s capacity for hydrogen bonding and π-π interactions, while the cyclohexyl group may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-14-6-5-7-15(10-14)13-24(21,22)19-11-18-20-17(12-23-18)16-8-3-2-4-9-16/h5-7,10,12,16,19H,2-4,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZGKHBLIOCWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted thiazole derivatives.

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide (C₁₅H₂₃NO₃S₂)
  • Key Differences : Replaces the cyclohexyl-thiazole group with a methoxytetrahydrothiopyran-substituted thiazole.
  • This may reduce lipophilicity but improve aqueous stability.
N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) (C₈H₁₁NO₂S)
  • Key Differences : Lacks the thiazole ring and cyclohexyl group, retaining only the 3-methylphenyl-methanesulfonamide backbone.
  • Implications : The absence of the thiazole moiety likely diminishes binding affinity for targets requiring heterocyclic interactions, highlighting the thiazole’s importance in the target compound’s design.

Complex Sulfonamide Derivatives

AVE-1625 (N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)
  • Key Differences : Incorporates a bis(4-chlorophenyl)methyl-azetidinyl group and a difluorophenyl substituent.
Tubulysin Analog Payload (C₃₉H₅₄N₆O₆S₂)
  • Key Differences: Combines a thiazole-linked methanesulfonamide with a piperidinyl-isoleucyl group and a methylsulfonylamino-phenylpropanamide chain.
  • Implications : The extended structure is optimized for cytotoxic activity as an antibody-drug conjugate (ADC) payload, suggesting that the thiazole-sulfonamide core in the target compound could be adaptable for therapeutic conjugation strategies.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide C₁₈H₂₅N₂O₂S₂ (estimated) 4-Cyclohexyl-thiazole, 3-methylphenyl ~373.5 High lipophilicity, heterocyclic binding
N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide C₁₅H₂₃NO₃S₂ Methoxytetrahydrothiopyran-thiazole 329.47 Enhanced solubility, conformational flexibility
N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) C₈H₁₁NO₂S 3-Methylphenyl-methanesulfonamide 185.24 Simplified scaffold, limited interactions
AVE-1625 C₂₃H₂₀Cl₂F₂N₂O₂S (estimated) Bis(4-chlorophenyl)methyl-azetidinyl, difluorophenyl ~515.4 Halogenated specificity, high complexity

Research Findings and Implications

  • Role of the Thiazole Ring : The presence of the thiazole ring in the target compound and analogs (e.g., ) is critical for mediating hydrogen bonds and aromatic interactions, which are absent in simpler sulfonamides like VIDKOJ .
  • Cyclohexyl vs.
  • Therapeutic Potential: Structural parallels with ADC payloads () suggest the target compound could serve as a scaffold for cytotoxic conjugates, though further studies are needed to validate this.

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 282.37 g/mol
  • CAS Number : 2109228-56-8

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. The thiazole ring is known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies indicate that derivatives of thiazole compounds, including this compound, display notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented:

Microorganism MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Candida albicans500

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal species.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results indicate a promising potential for this compound as an anticancer agent, particularly in targeting specific cancer types.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Enzyme Inhibition : Research has shown that thiazole derivatives can inhibit cathepsin C, an enzyme implicated in various inflammatory diseases. This inhibition can lead to decreased inflammation and tissue damage associated with conditions like chronic obstructive pulmonary disease (COPD) .
  • Anticancer Research : A study involving a series of thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells via the mitochondrial pathway. The compounds activated caspases and increased the expression of pro-apoptotic proteins .
  • Antimicrobial Efficacy : A recent investigation into thiazole compounds revealed their potential as novel antimicrobial agents against resistant strains of bacteria, showcasing their relevance in addressing public health challenges related to antibiotic resistance .

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